molecular formula C15H11N3O2 B8347175 4'-(1,2,4-Triazol-1-yl)-(1,1'-biphenyl)-4-carboxylic acid

4'-(1,2,4-Triazol-1-yl)-(1,1'-biphenyl)-4-carboxylic acid

Cat. No. B8347175
M. Wt: 265.27 g/mol
InChI Key: XJDUTDIXTOAGEN-UHFFFAOYSA-N
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Patent
US05801170

Procedure details

4-(1,2,4-Triazol-1-yl)bromobenzene (340 mg, 1.5 mmol), 4-carboxylic acid benzene boronic acid (250 mg, 1.5 mmol), sodium carbonate (650 mg, 4 eq), tetrakis (triphenylphosphine)palladium(0) (50 mg) in DME (25 ml) and water (25 ml) was heated under argon at reflux for 24 h, cooled, evaporated to dryness under reduced pressure, partitioned between saturated aqueous sodium carbonate solution (50 ml) and ethyl acetate (50 ml), the aqueous extracts acidified with conc. HCl and dried in vacuo to afford the title compound as a pale yellow crystalline solid (367 mg, 92%).
Quantity
340 mg
Type
reactant
Reaction Step One
[Compound]
Name
4-carboxylic acid benzene boronic acid
Quantity
250 mg
Type
reactant
Reaction Step One
Quantity
650 mg
Type
reactant
Reaction Step One
[Compound]
Name
tetrakis (triphenylphosphine)palladium(0)
Quantity
50 mg
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Yield
92%

Identifiers

REACTION_CXSMILES
[N:1]1([C:6]2[CH:11]=[CH:10][C:9](Br)=[CH:8][CH:7]=2)[CH:5]=[N:4][CH:3]=[N:2]1.[C:13](=[O:16])([O-])[O-:14].[Na+].[Na+]>COCCOC.O>[N:1]1([C:6]2[CH:11]=[CH:10][C:9]([C:6]3[CH:11]=[CH:10][C:9]([C:13]([OH:14])=[O:16])=[CH:8][CH:7]=3)=[CH:8][CH:7]=2)[CH:5]=[N:4][CH:3]=[N:2]1 |f:1.2.3|

Inputs

Step One
Name
Quantity
340 mg
Type
reactant
Smiles
N1(N=CN=C1)C1=CC=C(C=C1)Br
Name
4-carboxylic acid benzene boronic acid
Quantity
250 mg
Type
reactant
Smiles
Name
Quantity
650 mg
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
tetrakis (triphenylphosphine)palladium(0)
Quantity
50 mg
Type
reactant
Smiles
Name
Quantity
25 mL
Type
solvent
Smiles
COCCOC
Name
Quantity
25 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 24 h
Duration
24 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
evaporated to dryness under reduced pressure
CUSTOM
Type
CUSTOM
Details
partitioned between saturated aqueous sodium carbonate solution (50 ml) and ethyl acetate (50 ml)
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Name
Type
product
Smiles
N1(N=CN=C1)C1=CC=C(C=C1)C1=CC=C(C=C1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 367 mg
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 184.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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